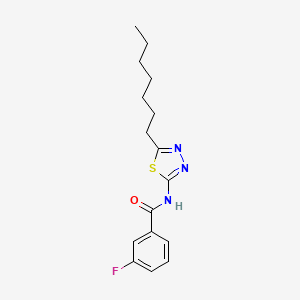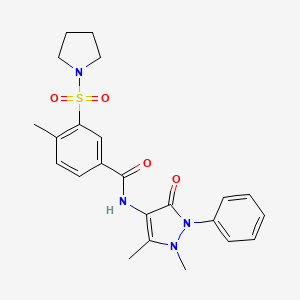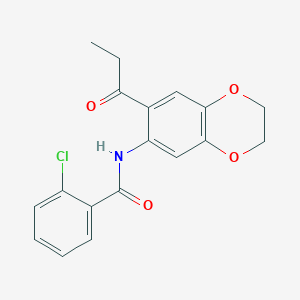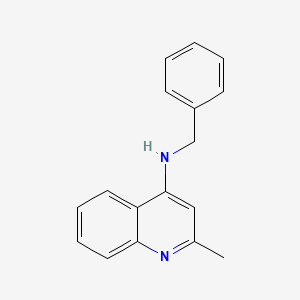
3-fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound belonging to the class of benzamides It features a benzamide core with a fluorine atom at the 3-position and a 5-heptyl-1,3,4-thiadiazol-2-yl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Preparation of 5-heptyl-1,3,4-thiadiazol-2-ylamine: This intermediate can be synthesized through the reaction of heptanoic acid with thiosemicarbazide under reflux conditions.
Fluorination: The fluorination of the benzamide core can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The final step involves the coupling of the fluorinated benzamide with the 5-heptyl-1,3,4-thiadiazol-2-ylamine using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: The compound can be reduced to remove the fluorine atom or modify the thiadiazole ring.
Substitution: The benzamide core can undergo nucleophilic substitution reactions at the fluorine position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Fluorinated derivatives with higher oxidation states.
Reduction Products: Derivatives with reduced fluorine content or modified thiadiazole rings.
Substitution Products: Substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
3-Fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound is structurally similar but contains a trifluoromethyl group instead of a fluorine atom.
4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol: This compound has a hydroxyl group instead of a fluorine atom.
Uniqueness: 3-Fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of fluorine and thiadiazole groups, which can impart distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C16H20FN3OS |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3-fluoro-N-(5-heptyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H20FN3OS/c1-2-3-4-5-6-10-14-19-20-16(22-14)18-15(21)12-8-7-9-13(17)11-12/h7-9,11H,2-6,10H2,1H3,(H,18,20,21) |
Clave InChI |
VSCRDGUSSSIJAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153649.png)
![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B15153653.png)


![1-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-N-(2-chlorobenzyl)methanamine](/img/structure/B15153671.png)
![ethyl 4-[(E)-1H-indol-3-yldiazenyl]benzoate](/img/structure/B15153677.png)
![N-(5-chloropyridin-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}butanamide](/img/structure/B15153687.png)
![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B15153689.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide](/img/structure/B15153735.png)
![2-fluoro-N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)benzamide](/img/structure/B15153739.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-nitrobenzamide](/img/structure/B15153743.png)
![Ethyl 3-{[(3-methylphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15153749.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B15153754.png)

